Einecs 234-218-4

Catalog No.
S1824620
CAS No.
10600-62-1
M.F
C23H16O6.2C17H19ClN2S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Einecs 234-218-4

CAS Number

10600-62-1

Product Name

Einecs 234-218-4

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C23H16O6.2C17H19ClN2S

Molecular Weight

0

InChI

InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-4,6-9,12H,5,10-11H2,1-2H3

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Synonyms

4,4/'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (1:2)

The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 234-218-4 corresponds to 2-methyl-4-isothiazolin-3-one, a biocide commonly used in various industrial applications. This compound is part of a class known as isothiazolinones, which are characterized by their effective antimicrobial properties. Specifically, 2-methyl-4-isothiazolin-3-one is often utilized as a preservative in cosmetics, personal care products, and industrial formulations due to its ability to inhibit the growth of bacteria, fungi, and algae.

That are significant for its function as a biocide. One of the primary reactions involves nucleophilic attack on the electrophilic carbon in the isothiazolone ring, leading to the opening of the ring structure. This reaction is crucial for its antimicrobial activity as it allows the compound to interact with cellular components of microorganisms, disrupting their metabolic processes.

The compound can also participate in hydrolysis reactions, especially in aqueous environments, where it can break down into less toxic byproducts. The stability of 2-methyl-4-isothiazolin-3-one in various pH conditions influences its efficacy and degradation rates during application.

2-methyl-4-isothiazolin-3-one exhibits potent biological activity primarily as an antimicrobial agent. It is effective against a wide range of bacteria and fungi, making it a popular choice in formulations requiring preservation against microbial contamination. Studies have shown that this compound can disrupt cellular membranes and inhibit enzyme activity within microbial cells, leading to cell death.

The synthesis of 2-methyl-4-isothiazolin-3-one typically involves the reaction between 2-methylthioamino acids and halogenated carbonyl compounds. A common method includes:

  • Formation of Isothiazolone Ring: The reaction begins with the formation of an isothiazolone ring through cyclization.
  • Methylation: Methylation of the nitrogen atom within the ring enhances its antimicrobial properties.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity for commercial use.

These synthetic routes are optimized for yield and efficiency while ensuring that the resultant compound meets regulatory standards for safety and efficacy.

The primary applications of 2-methyl-4-isothiazolin-3-one include:

  • Cosmetics and Personal Care Products: Used as a preservative in creams, lotions, shampoos, and other formulations to prevent microbial growth.
  • Industrial Products: Incorporated into paints, adhesives, and coatings to enhance shelf life and stability.
  • Water Treatment: Utilized in cooling towers and industrial water systems to control microbial populations.

Due to its broad-spectrum antimicrobial properties, this compound has become integral in various industries requiring effective preservation solutions.

Several compounds share structural similarities or functional applications with 2-methyl-4-isothiazolin-3-one. Below is a comparison highlighting their uniqueness:

Compound NameEINECS NumberKey Features
1,2-Benzisothiazolin-3-one220-120-9Used as a biocide; less skin sensitization risk.
5-Chloro-2-methylisothiazolin-3-one261-143-8Broad-spectrum biocide; often used in cosmetics.
Isobutylparaben252-262-8Common preservative; less effective against fungi.
Methylisothiazolinone220-239-6Similar antimicrobial properties; more allergenic.

While all these compounds serve similar purposes as preservatives or biocides, 2-methyl-4-isothiazolin-3-one stands out due to its potent antimicrobial activity combined with specific regulatory scrutiny regarding safety concerns related to skin sensitization. Its unique structure allows for effective microbial control at lower concentrations compared to some alternatives.

Einecs 234-218-4, registered under CAS No. 10600-62-1, is a coordination complex comprising 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] and 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine. Its discovery aligns with mid-20th-century advancements in phenothiazine derivatives, which gained prominence after the introduction of chlorpromazine in 1952. The pamoate salt form emerged later as a strategy to modulate solubility and extend drug release profiles, exemplified by patents such as aripiprazole pamoate. The compound’s inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) confirms its commercialization before 1981.

Nomenclature and Classification

IUPAC Name:
4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid; 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine.

Classification:

  • Chemical Class: Phenothiazine-pamoate coordination complex.
  • Functional Groups: Carboxylic acid, hydroxyl, tertiary amine, and chlorinated heterocycle.
  • Salt Type: Pamoate (embonate), characterized by slow dissolution kinetics.

Molecular Formula:
C$${23}$$H$${16}$$O$$6$$ · 2C$${17}$$H$${19}$$ClN$$2$$S.

Structural Features:

  • Phenothiazine Core: A tricyclic system with a sulfur and nitrogen atom.
  • Pamoate Ion: A dimeric naphthoic acid derivative linked by a methylene group.

Chemical Registration Systems

Global Registries:

RegistryIdentifierPurpose
EINECS234-218-4EU inventory of pre-1981 substances.
CAS10600-62-1Universal chemical identifier.
REACHNot yet updatedRegulates post-1981 substances.

Key Databases:

  • ECHA CHEM: Provides substance identity data, though legacy EINECS entries lack detailed toxicological profiles.
  • PubChem: CID 133065716 documents molecular properties and computed physicochemical data.

European Chemical Identification Framework

The European Chemicals Agency (ECHA) governs Einecs 234-218-4 under Regulation (EC) No 1907/2006 (REACH). Key frameworks include:

  • EINECS Listing: Confirms historical commercial status (1971–1981).
  • CLP Regulation: Classifies hazards but lacks specific entries for this compound.
  • Prioritization: Not currently flagged for SVHC (Substances of Very High Concern) evaluation.

Substance Identity:

  • EC Number: 234-218-4.
  • Molecular Weight: 1026.1 g/mol.
  • Structural Verification: Validated via mass spectrometry and X-ray crystallography in related pamoate salts.

Related Structural Analogs

Pamoate salts are widely used to prolong drug action. Key analogs include:

CompoundEC NumberStructurePrimary Use
Chlorpromazine pamoate-Phenothiazine + pamoateAntipsychotic
Aripiprazole pamoate-Quinolinone + pamoateLong-acting antipsychotic
Imipramine pamoate-Dibenzazepine + pamoateAntidepressant

Structural Comparisons:

  • Phenothiazine vs. Quinolinone: While both target dopamine receptors, aripiprazole’s partial agonism contrasts with chlorpromazine’s antagonism.
  • Pamoate Ion Role: Enhances hydrophobicity, reducing dissolution rates by 40–60% compared to hydrochloride salts.

Synthesis and Physicochemical Properties

(Note: Excluded per user request; focus retained on identity-related sections.)

Dates

Modify: 2023-07-20

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